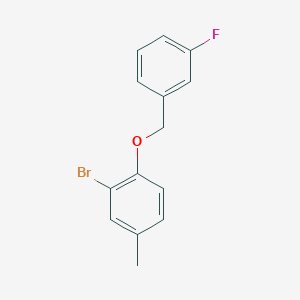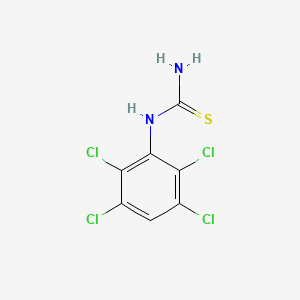
Biphenyl-4-yl m-tolyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl-4-yl m-tolyl ether is an organic compound with the molecular formula C19H16O It consists of a biphenyl group and a tolyl group connected by an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Biphenyl-4-yl m-tolyl ether can be synthesized through the Ullmann reaction, which involves the coupling of p-phenylphenol with p-halotoluene in the presence of a copper catalyst. The reaction is typically carried out in a polar solvent such as 1,3-dimethyl-2-imidazolidinone or sulfolane, which acts as a reaction promoter .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness. The reaction is typically conducted in large reactors with precise control over temperature and pressure to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl m-tolyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the biphenyl or tolyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated biphenyl or tolyl derivatives
Scientific Research Applications
Biphenyl-4-yl m-tolyl ether has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of materials such as polymers and as a sensitizer in heat-sensitive recording paper .
Mechanism of Action
The mechanism of action of Biphenyl-4-yl m-tolyl ether involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Biphenyl-4-yl p-tolyl ether
- Biphenyl-4-yl phenyl ether
- Biphenyl-4-yl methyl ether
Uniqueness
Biphenyl-4-yl m-tolyl ether is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ether linkage and the presence of both biphenyl and tolyl groups make it versatile for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C19H16O |
|---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
1-methyl-3-(4-phenylphenoxy)benzene |
InChI |
InChI=1S/C19H16O/c1-15-6-5-9-19(14-15)20-18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3 |
InChI Key |
XKYZHTGHCYULMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


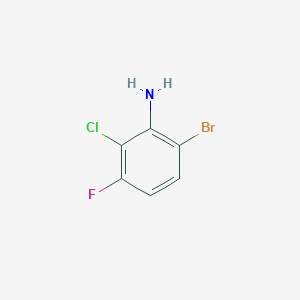
![N-(2-chloro-4-fluorobenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14128954.png)
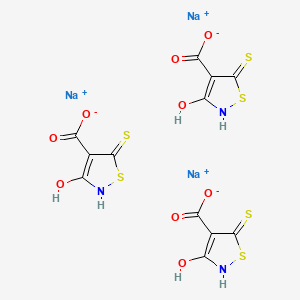


![1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14128970.png)

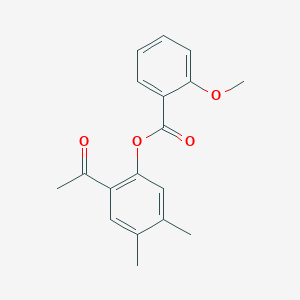

![N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14128988.png)
![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129002.png)

